molecular formula C18H18O3 B6323442 (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 1354941-41-5

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6323442
CAS No.: 1354941-41-5
M. Wt: 282.3 g/mol
InChI Key: DPFNSRTZUQCCQO-CSKARUKUSA-N
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Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes two aromatic rings connected by a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a type of aldol condensation where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base.

  • Starting Materials

    • 2,4-Dimethoxybenzaldehyde
    • 3-Methylacetophenone
  • Reaction Conditions

      Base: Sodium hydroxide or potassium hydroxide

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux conditions

  • Procedure

    • Dissolve 2,4-dimethoxybenzaldehyde and 3-methylacetophenone in ethanol.
    • Add a catalytic amount of sodium hydroxide.
    • Stir the mixture at room temperature or heat under reflux for several hours.
    • After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
    • The crude product is filtered, washed, and recrystallized from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction can yield alcohols or alkanes, depending on the reagents used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Acidic or basic medium, elevated temperatures
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Solvent such as ethanol or ether, room temperature to reflux
  • Substitution

    • Reagents: Halogens, nitrating agents
    • Conditions: Catalysts like iron(III) chloride for halogenation, sulfuric acid for nitration

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, leading to potential therapeutic effects.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of methoxy groups and the conjugated system may contribute to its biological activity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The conjugated system and aromatic rings facilitate interactions with biological membranes and proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the methyl group on the phenyl ring.

    (2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with the methyl group in a different position on the phenyl ring.

    (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one: Similar structure but with the methyl group in another position on the phenyl ring.

Uniqueness

The uniqueness of (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one lies in the specific positioning of the methoxy and methyl groups, which can significantly influence its reactivity and interactions with biological targets. This specific arrangement can lead to distinct physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)17(19)10-8-14-7-9-16(20-2)12-18(14)21-3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFNSRTZUQCCQO-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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